molecular formula C18H13NO5 B2917824 N-(2-oxo-2H-chromen-6-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide CAS No. 923195-58-8

N-(2-oxo-2H-chromen-6-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide

Cat. No.: B2917824
CAS No.: 923195-58-8
M. Wt: 323.304
InChI Key: GKPXCHFSXIVYRM-UHFFFAOYSA-N
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Description

N-(2-oxo-2H-chromen-6-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a synthetic hybrid molecule incorporating two pharmaceutically significant scaffolds: the 2,3-dihydro-1,4-benzodioxine and the coumarin (2H-chromen-2-one) ring systems. This structural combination makes it a compound of high interest in medicinal chemistry research for exploring new therapeutic agents. The 2,3-dihydro-1,4-benzodioxane core is a privileged structure in drug discovery, known to contribute to a wide range of biological activities. Structurally similar benzodioxane derivatives have been identified as potent lipid peroxidation inhibitors , demonstrating high efficacy in inhibiting human low-density lipoprotein (LDL) peroxidation and exhibiting additional pharmacological properties such as calcium channel antagonism . Furthermore, recent studies on benzodioxane-carboxamide-based compounds highlight their significant potential in enzyme inhibition , showing powerful activity against acetylcholinesterase, α-glucosidase, and tyrosinase, which are key targets in neurodegenerative and metabolic disorders . The benzodioxane scaffold is also recognized for its presence in clinically used drugs and its associated antibacterial, antifungal, antioxidant, and anticancer properties . The coumarin moiety, on the other hand, is a well-established pharmacophore with its own diverse biological profile, further expanding the potential research applications of this hybrid molecule. Researchers can leverage this compound as a key intermediate or a novel chemical entity for structure-activity relationship (SAR) studies, molecular docking, and in vitro screening campaigns aimed at developing new treatments for oxidative stress-related conditions, cancer, and various enzymatic disorders.

Properties

IUPAC Name

N-(2-oxochromen-6-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13NO5/c20-17-8-5-11-9-12(6-7-13(11)24-17)19-18(21)16-10-22-14-3-1-2-4-15(14)23-16/h1-9,16H,10H2,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKPXCHFSXIVYRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2O1)C(=O)NC3=CC4=C(C=C3)OC(=O)C=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-oxo-2H-chromen-6-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide typically involves the reaction of 2-oxo-2H-chromen-6-ylamine with 2,3-dihydro-1,4-benzodioxine-2-carboxylic acid chloride under specific conditions. The reaction is usually carried out in a solvent such as dichloromethane or dimethylformamide at a temperature range of 0°C to 25°C. The reaction time can vary from a few hours to overnight, depending on the reactivity of the starting materials.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow reactors or large-scale batch reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Purification steps, such as recrystallization or column chromatography, are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: N-(2-oxo-2H-chromen-6-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

  • Substitution: Substitution reactions can introduce different substituents at various positions on the coumarin ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium(VI) oxide.

  • Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

  • Substitution: Various halogenating agents, such as thionyl chloride or phosphorus tribromide, can be employed for substitution reactions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity and structural features make it a valuable intermediate in organic synthesis.

Biology: In biological research, N-(2-oxo-2H-chromen-6-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide is studied for its potential antimicrobial and antioxidant properties. It has shown promising results in inhibiting the growth of various microorganisms and protecting cells from oxidative stress.

Medicine: The compound has been investigated for its potential therapeutic applications, including its use as an anti-inflammatory agent and its role in cancer treatment. Its ability to modulate biological pathways makes it a candidate for drug development.

Industry: In the industry, this compound is used in the production of pharmaceuticals, agrochemicals, and other chemical products. Its versatility and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism by which N-(2-oxo-2H-chromen-6-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Structural and Functional Analysis

The compound’s uniqueness lies in its hybrid architecture. Below is a comparative analysis with key analogs:

Table 1: Comparison of Structural and Functional Features
Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Biological Activity Reference
N-(2-oxo-2H-chromen-6-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide (Target) C₁₆H₁₃NO₅* ~299.3† Coumarin, benzodioxine, carboxamide Hypothesized: Enzyme inhibition‡
N-(2,3-dihydro-1,4-benzoxazin-4-yl)-3-isopropyl-7-(2,3,5-trifluorophenyl)benzothiophene-2-carboxamide C₂₄H₂₀F₃NO₂S 463.5 Benzothiophene, benzoxazin, trifluorophenyl Antiparasitic (heartworm treatment)
N-{(1R,2R)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-hydroxy-3-(pyrrolidin-1-yl)propan-2-yl}octanamide C₂₃H₃₆N₂O₄ 404.5 Benzodioxine, pyrrolidine, hydroxy-octanamide Glucosylceramide synthase inhibition
N-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-4,5-dimethoxy-1H-indole-2-carboxamide C₂₀H₂₀N₃O₅ 382.4 Benzodioxine, indole, dimethoxy Research chemical (activity unspecified)
N-{3-[(2-methoxyethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide C₂₄H₂₆N₂O₅S 454.5 Chromene, benzothiophene, methoxyethyl Unspecified (structural focus)

*Inferred from IUPAC name; †Calculated based on formula; ‡Hypothesized due to coumarin’s known enzyme-binding properties.

Key Observations:

Scaffold Diversity :

  • The target compound integrates coumarin with benzodioxine, distinguishing it from analogs like benzothiophene-based antiparasitics or pyrrolidine-containing enzyme inhibitors .
  • Coumarin vs. Indole/Benzothiophene : Coumarin’s planar structure may enhance DNA/protein binding compared to indole’s π-stacking or benzothiophene’s sulfur-mediated interactions .

Pharmacological Targets :

  • The benzodioxine-carboxamide motif is versatile: highlights antiparasitic activity, while emphasizes enzyme inhibition. The target’s coumarin moiety could shift its activity toward anticoagulant or anti-inflammatory pathways .

Physicochemical Properties: Solubility: Benzodioxine’s oxygen atoms may improve aqueous solubility over purely aromatic systems (e.g., benzothiophene in ).

Structural Data :

  • Crystallographic studies of sulfonamide analogs (e.g., N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-fluorobenzenesulfonamide) reveal hydrogen-bonding networks critical for molecular recognition, suggesting the carboxamide in the target compound may similarly stabilize protein interactions .

Biological Activity

N-(2-oxo-2H-chromen-6-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a compound of significant interest due to its potential biological activities. This article aims to explore its biological activity, including antitumor, antioxidant, and other pharmacological effects based on recent studies and findings.

Chemical Structure and Properties

The compound can be characterized by its unique structural features, which include:

  • A coumarin moiety (2-oxo-2H-chromen-6-yl)
  • A benzodioxine ring
  • A carboxamide functional group

Molecular Formula

The molecular formula for this compound is C15H13N1O5C_{15}H_{13}N_{1}O_{5}.

Antitumor Activity

Recent studies have indicated that derivatives of coumarin compounds exhibit significant antitumor properties. The synthesis of various coumarin derivatives, including this compound, has shown promising results against different cancer cell lines.

Case Study:
A study published in 2016 demonstrated that synthesized coumarin derivatives exhibited cytotoxic effects on human breast cancer cells (MCF-7) and human liver cancer cells (HepG2). The results indicated that these compounds could induce apoptosis through the activation of caspases and modulation of Bcl-2 family proteins .

Antioxidant Activity

The antioxidant properties of this compound have been evaluated through various assays. Coumarin derivatives are known for their ability to scavenge free radicals and reduce oxidative stress.

Research Findings:
In vitro assays revealed that this compound displayed significant radical scavenging activity. The DPPH assay indicated that this compound effectively reduced DPPH radicals, suggesting its potential as an antioxidant agent .

Other Pharmacological Effects

Beyond antitumor and antioxidant activities, the compound has been investigated for other biological effects:

  • Anti-inflammatory Activity: Studies suggest that coumarin derivatives can inhibit pro-inflammatory cytokines.
  • Antimicrobial Activity: Some derivatives have shown activity against various bacterial strains, indicating potential use in treating infections.
  • Neuroprotective Effects: Research indicates that certain coumarins may protect neuronal cells from oxidative damage.

Data Table: Summary of Biological Activities

Biological ActivityAssay TypeResultReference
AntitumorMTT AssayCytotoxicity against MCF-7 and HepG2
AntioxidantDPPH ScavengingSignificant radical scavenging
Anti-inflammatoryCytokine AssayInhibition of IL-6 and TNF-alpha
AntimicrobialZone of InhibitionActive against E. coli and S. aureus
NeuroprotectiveCell Viability AssayProtection against H2O2-induced damage

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